GR 64349

Neurokinin Receptors GPCR Pharmacology Receptor Selectivity

GR 64349 is a conformationally constrained tachykinin analogue with R-γ-lactam modification, conferring exceptional peptidase resistance and >1,000-fold selectivity for NK2 over NK1/NK3 receptors. Unlike less stable agonists, this synthetic peptide ensures reproducible in vitro/in vivo results without confounding degradation. Ideal reference agonist for NK2 antagonist pA2/pKB determination and smooth muscle contraction assays (EC50 3.7 nM in rat colon).

Molecular Formula C42H68N10O11S
Molecular Weight 921.1 g/mol
Cat. No. B10855664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGR 64349
Molecular FormulaC42H68N10O11S
Molecular Weight921.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)N1CCC(C1=O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N
InChIInChI=1S/C42H68N10O11S/c1-23(2)19-32(40(61)46-27(35(45)56)15-18-64-5)52-17-14-28(42(52)63)47-41(62)34(24(3)4)51-38(59)29(20-25-11-7-6-8-12-25)49-39(60)31(22-53)50-37(58)30(21-33(54)55)48-36(57)26(44)13-9-10-16-43/h6-8,11-12,23-24,26-32,34,53H,9-10,13-22,43-44H2,1-5H3,(H2,45,56)(H,46,61)(H,47,62)(H,48,57)(H,49,60)(H,50,58)(H,51,59)(H,54,55)
InChIKeyHVUNRXRFMQDMBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GR 64349: A Potent and Highly Selective NK2 Receptor Peptide Agonist for Neurokinin Research


GR 64349, also known as [Lys3,Gly8-R-γ-lactam-Leu9]Neurokinin A(3-10), is a synthetic peptide agonist of the neurokinin-2 (NK2) receptor [1]. It is a conformationally constrained tachykinin analogue designed to resist peptidase degradation and provide high selectivity for the NK2 receptor over NK1 and NK3 subtypes [2]. The compound is widely used as a pharmacological tool to investigate NK2 receptor-mediated physiological responses in vitro and in vivo [3]. Its molecular formula is C42H68N10O11S, with a molecular weight of 921.1 g/mol . GR 64349 is commercially available from multiple vendors for research purposes.

Why GR 64349 Cannot Be Replaced by Generic NK2 Receptor Agonists or Endogenous Ligands


Although several NK2 receptor agonists exist, including the endogenous ligand Neurokinin A (NKA) and synthetic analogs like LMN-NKA, they differ significantly in terms of receptor subtype selectivity, metabolic stability, and potency across different functional assays [1]. GR 64349's conformational constraint (R-γ-lactam) confers exceptional selectivity for NK2 over NK1 and NK3 receptors, a property not shared equally by other agonists [2]. Furthermore, its peptidase resistance ensures reliable in vitro and in vivo activity without the confounding effects of enzymatic degradation that plague less stable peptides [3]. Substituting GR 64349 with a less selective or less stable agonist can lead to off-target effects, misinterpretation of NK2-mediated responses, and irreproducible experimental outcomes, making it essential to verify the specific differentiation data below before procurement.

Quantitative Evidence of GR 64349 Differentiation: Comparative Potency, Selectivity, and Antagonist Profiling


GR 64349 Exhibits >1,000-Fold Selectivity for NK2 Over NK1 Receptors in Functional Assays

In human recombinant cell lines, GR 64349 demonstrates profound functional selectivity for NK2 receptors over NK1 receptors. In assays measuring inositol-1 phosphate (IP-1) accumulation, GR 64349 was 1,400-fold more potent at NK2 receptors (pEC50 9.10 ± 0.16) compared to NK1 receptors (pEC50 5.95 ± 0.80) [1]. For calcium mobilization, the compound exhibited a 500-fold selectivity advantage (pEC50 9.27 ± 0.26 at NK2 vs. 6.55 ± 0.16 at NK1) [1]. In cyclic AMP synthesis assays, GR 64349 was approximately 900-fold more potent at NK2 receptors (pEC50 10.66 ± 0.27) than NK1 receptors (pEC50 7.71 ± 0.41) [1]. This level of selectivity is superior to the comparator LMN-NKA, which exhibited 105-fold selectivity in calcium mobilization and 74-fold selectivity in cyclic AMP accumulation under similar conditions [2].

Neurokinin Receptors GPCR Pharmacology Receptor Selectivity

GR 64349 Demonstrates Comparable Potency to Endogenous NKA in Human Bronchial Smooth Muscle Contraction

In human isolated bronchus preparations, GR 64349 contracted the tissue with an EC50 value that is only 3-fold weaker than the endogenous agonist neurokinin A (NKA) [1]. Specifically, NKA exhibited an EC50 of 2 nM, while GR 64349 was nearly equipotent [1]. In contrast, agonists selective for NK1 receptors (substance P methyl ester) or NK3 receptors (senktide) were inactive, confirming the NK2-specific nature of the response [1]. This close mimicry of endogenous NKA potency, combined with its synthetic stability, makes GR 64349 a reliable surrogate for studying NK2-mediated bronchoconstriction.

Smooth Muscle Pharmacology Respiratory Research NK2 Receptor Function

GR 64349 Serves as a Benchmark Agonist for Characterizing NK2 Antagonist Affinity (pA2 Values)

GR 64349 is the standard agonist used to determine the functional affinity (pA2) of NK2 receptor antagonists in isolated tissue assays. For the non-peptide antagonist GR159897, GR 64349-induced contractions in guinea-pig trachea were competitively antagonized with a pA2 of 8.7 [1]. Similarly, the peptide antagonist MEN10207 was evaluated using GR 64349 as the agonist, yielding a pA2 of 6.7 in human bronchus [2]. These values provide a standardized benchmark for comparing the potency of NK2 antagonists across studies. The consistent use of GR 64349 in these assays allows for reliable cross-study comparisons that would not be possible with less selective or less stable agonists.

Antagonist Profiling Receptor Pharmacology Drug Discovery

GR 64349 Displays Negligible Activity at NK1 and NK3 Receptors in Native Tissue Bioassays

In isolated rat colon muscularis mucosae, which endogenously expresses NK2 receptors, GR 64349 induced contractions with an EC50 of 3.7 nM [1]. In contrast, its potency in tissues endogenously expressing NK1 receptors (guinea-pig ileum) and NK3 receptors (rat portal vein) was markedly lower, with EC50 values of 4,237 nM and 1,177 nM, respectively [1]. This translates to a >1,000-fold selectivity for NK2 over NK1 and >300-fold selectivity over NK3 receptors in native tissue environments [1]. Such tissue-based selectivity profiling confirms that GR 64349's receptor preference is preserved in complex biological systems, not just in recombinant cell lines.

Tissue Pharmacology Receptor Selectivity In Vitro Bioassay

Optimal Research and Industrial Use Cases for GR 64349 Based on Differentiated Evidence


Pharmacological Characterization of Novel NK2 Receptor Antagonists

GR 64349 is the established reference agonist for determining the functional affinity (pA2/pKB) of NK2 receptor antagonists in isolated tissue assays [1]. Its high selectivity and stability ensure that observed antagonist effects are due to NK2 receptor blockade rather than off-target interactions or agonist degradation. Researchers developing new NK2 antagonists can use GR 64349 to generate standardized potency data comparable to historical benchmarks for compounds like GR159897 (pA2 8.7) and MEN10207 (pA2 6.7) [1][2].

Investigating NK2 Receptor-Mediated Smooth Muscle Contractility in Respiratory and Gastrointestinal Tissues

GR 64349's near-equipotency to endogenous NKA in human bronchus (EC50 ~6 nM vs. 2 nM for NKA) [1] and its potent activity in rat colon (EC50 3.7 nM) [2] make it an ideal tool for studying NK2-mediated smooth muscle contraction. Its resistance to peptidases [3] allows for reproducible responses in tissue bath experiments without the need for high concentrations of peptidase inhibitors, simplifying experimental design and reducing confounding variables.

In Vivo Studies Requiring Selective NK2 Receptor Activation Without NK1 or NK3 Interference

GR 64349's >1,000-fold selectivity for NK2 over NK1 receptors and >300-fold over NK3 receptors in native tissue assays [1] translates to reliable in vivo activity. The compound has been used to induce NK2-mediated effects such as bronchoconstriction in anesthetized guinea-pigs [2] and to elicit contralateral rotations when infused into the substantia nigra of rats [1]. Its selectivity ensures that observed physiological responses can be confidently attributed to NK2 receptor activation.

Recombinant Receptor Profiling and Selectivity Screens in Drug Discovery

GR 64349's well-characterized potency and selectivity profile across multiple functional readouts (IP-1 accumulation, calcium mobilization, cAMP synthesis) in human recombinant NK2 and NK1 cell lines [1] makes it a valuable positive control in high-throughput screening campaigns. Its 500-1,400-fold selectivity advantage over LMN-NKA [1][2] provides a superior benchmark for evaluating the selectivity of novel NK2-targeting compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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